molecular formula C18H17N3O4 B2597231 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034387-63-6

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2597231
CAS No.: 2034387-63-6
M. Wt: 339.351
InChI Key: LULMHORITOAFGO-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked via a methylene group to a pyridine ring substituted with a 2-oxopyrrolidin moiety. Although direct biological data for this compound are absent in the provided evidence, structural analogs suggest applications in enzyme inhibition (e.g., IMPDH, proteases) or as correctors for protein misfolding disorders .

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-2-1-5-21(17)14-6-12(8-19-10-14)9-20-18(23)13-3-4-15-16(7-13)25-11-24-15/h3-4,6-8,10H,1-2,5,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULMHORITOAFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs:

Compound Name/ID Core Structure Key Substituents Biological Relevance (if reported) Reference
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Pyridin-3-ylmethyl with 2-oxopyrrolidin Not explicitly stated N/A
Compound 18d () Benzo[d][1,3]dioxole-5-carboxamide Peptidomimetic aldehyde chain Protease inhibition
Compound 9t () Cyclopropane-carboxamide Thiazole, biphenyl, pyridine Not explicitly stated
D-19/D-1 () Pyrrole-3-carboxamide Dimethylpyridine, benzo[d][1,3]dioxol-5-ylmethyl Not explicitly stated
Compound 94 () Cyclopropane-carboxamide Thiazolyl, methoxybenzoyl Not explicitly stated
Cpd 58/59 () Pyrazole-4-carboxamide Chloro/cyano, triazolyl, trifluoromethyl Patent claims (unspecified activity)
A11 () Biphenyl-carboxamide Furan-3-yl, benzo[d][1,3]dioxole 80% synthetic yield

Key Observations :

  • The target compound’s 2-oxopyrrolidin group distinguishes it from analogs with thiazole (9t, 94), pyrrole (D-19), or pyrazole (Cpd 58/59) cores.

Pharmacokinetic and Metabolic Considerations

  • Pyrrolidone Impact : The 2-oxopyrrolidin group may enhance solubility and target engagement via hydrogen bonding, a feature absent in analogs like A11 (biphenyl-furan) or 9t (thiazole-biphenyl) .

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